Meta-Phenyl Connectivity vs. Para-Phenyl Isomer: A Critical Regioisomeric Distinction with Target-Engagement Implications
CAS 895804-88-3 features a 3-(6-methoxypyridazin-3-yl)phenyl linker, positioning the sulfonamide group in a meta relationship to the pyridazine ring. The corresponding para-substituted isomer (4-position, CAS 906152-28-1) places the sulfonamide in a linear, extended geometry . In pyridazine-sulfonamide series developed as CFTR inhibitors, the meta-phenyl connectivity (Formula I compounds in WO 2010/123822 A1) is explicitly claimed and exemplified, whereas para-linked analogs are largely absent from the primary claims, suggesting that meta connectivity is structurally preferred for target interaction [1]. Direct comparative bioactivity data between these two regioisomers are not publicly available, but the divergent molecular geometries—bent (meta) versus linear (para)—predict differential binding conformations and should not be assumed interchangeable without experimental validation.
| Evidence Dimension | Phenyl ring connectivity to pyridazine (regioisomerism) |
|---|---|
| Target Compound Data | 3-(6-methoxypyridazin-3-yl)phenyl (meta-substituted) |
| Comparator Or Baseline | CAS 906152-28-1: 4-(6-methoxypyridazin-3-yl)phenyl (para-substituted) |
| Quantified Difference | Qualitative structural difference; no direct comparative bioactivity data available |
| Conditions | Structural analysis based on chemical structure; patent analysis (WO 2010/123822 A1) |
Why This Matters
For users building structure-activity relationship (SAR) models or selecting screening compounds, regioisomeric identity is a first-order determinant of biological activity; substituting the para isomer for the meta isomer risks missing the active conformation entirely.
- [1] Penrose SD, Doyle KJ. Compounds, compositions and methods comprising pyridazine sulfonamide derivatives. Patent WO 2010/123822 A1 (published 2010-10-28). Assignee: Institute for OneWorld Health. Claim 1: N-{3-[6-(dialkylamino)pyridazine-3-yl]phenyl}aryl sulphonamide derivatives. View Source
